N-isopropyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine
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Overview
Description
N,N’-Diisopropyl-6-(2-p-tolyloxy-ethylsulfanyl)-[1,3,5]triazine-2,4-diamine is a compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique structure, which includes diisopropyl groups, a p-tolyloxy-ethylsulfanyl moiety, and a triazine core. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science .
Preparation Methods
The synthesis of N,N’-Diisopropyl-6-(2-p-tolyloxy-ethylsulfanyl)-[1,3,5]triazine-2,4-diamine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with diisopropylamine and 2-p-tolyloxy-ethylthiol under appropriate conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N,N’-Diisopropyl-6-(2-p-tolyloxy-ethylsulfanyl)-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon) to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N’-Diisopropyl-6-(2-p-tolyloxy-ethylsulfanyl)-[1,3,5]triazine-2,4-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N’-Diisopropyl-6-(2-p-tolyloxy-ethylsulfanyl)-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . The molecular pathways involved depend on the specific application and target enzyme. For example, in anticancer research, the compound may inhibit enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
N,N’-Diisopropyl-6-(2-p-tolyloxy-ethylsulfanyl)-[1,3,5]triazine-2,4-diamine can be compared with other similar triazine derivatives, such as:
N,N’-Diisopropyl-6-(methylsulfinyl)-1,3,5-triazine-2,4-diamine: This compound has a similar triazine core but with a methylsulfinyl group instead of the p-tolyloxy-ethylsulfanyl moiety.
Propazine: Another triazine derivative used as a herbicide, with a different substitution pattern on the triazine ring.
The uniqueness of N,N’-Diisopropyl-6-(2-p-tolyloxy-ethylsulfanyl)-[1,3,5]triazine-2,4-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
364619-75-0 |
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Molecular Formula |
C18H27N5OS |
Molecular Weight |
361.5g/mol |
IUPAC Name |
6-[2-(4-methylphenoxy)ethylsulfanyl]-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H27N5OS/c1-12(2)19-16-21-17(20-13(3)4)23-18(22-16)25-11-10-24-15-8-6-14(5)7-9-15/h6-9,12-13H,10-11H2,1-5H3,(H2,19,20,21,22,23) |
InChI Key |
LHMCRDKWPIDZSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCSC2=NC(=NC(=N2)NC(C)C)NC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NC(=NC(=N2)NC(C)C)NC(C)C |
Origin of Product |
United States |
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